Cas no 2371-33-7 (2-(4-Bromophenyl)aminoacetohydrazide (non-preferred name))

2-(4-Bromophenyl)aminoacetohydrazide (non-preferred name) structure
2371-33-7 structure
Product Name:2-(4-Bromophenyl)aminoacetohydrazide (non-preferred name)
CAS No:2371-33-7
MF:C8H10BrN3O
MW:244.088500499725
CID:290197
PubChem ID:302648
Update Time:2025-04-19

2-(4-Bromophenyl)aminoacetohydrazide (non-preferred name) Chemical and Physical Properties

Names and Identifiers

    • Glycine,N-(4-bromophenyl)-, hydrazide
    • 2-(4-bromoanilino)acetohydrazide
    • 2-(4-bromophenylamino)acetohydrazide
    • AC1L70Z4
    • N-(4-bromo-phenyl)-glycine hydrazide
    • N-(4-Brom-phenyl)-glycin-hydrazid
    • N-< 4-brom-phenyl> -glycin-hydrazid
    • NSC190330
    • STK279212
    • NSC-190330
    • BB 0241513
    • 2371-33-7
    • AKOS000295995
    • DTXSID70307179
    • (4-Bromo-phenylamino)-acetic acid hydrazide
    • 2-(4-Bromophenyl)aminoacetohydrazide (non-preferred name)
    • Inchi: 1S/C8H10BrN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)
    • InChI Key: NOIBZWJZTOZQNK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)NCC(NN)=O

Computed Properties

  • Exact Mass: 243.0008
  • Monoisotopic Mass: 243.001
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Density: 1.614
  • Boiling Point: 478.3°Cat760mmHg
  • Flash Point: 243.1°C
  • Refractive Index: 1.652
  • PSA: 67.15
  • LogP: 2.01510

2-(4-Bromophenyl)aminoacetohydrazide (non-preferred name) Pricemore >>

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